molecular formula C12H20O6 B12110068 6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B12110068
M. Wt: 260.28 g/mol
InChI Key: MCSDNQQRTODLOX-UHFFFAOYSA-N
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Description

5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone is a complex organic compound It is characterized by its unique structural features, including methoxy and methylethylidene groups attached to a ribonic acid gamma-lactone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone typically involves multi-step organic reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of protection, oxidation, and cyclization reactions to form the desired lactone structure. Common reagents used in these reactions include methanol, isopropyl alcohol, and various acids and bases to facilitate the formation of the methoxy and methylethylidene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to mimic certain natural substrates, making it useful in enzyme assays and inhibitor studies.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, modifications to the lactone ring or functional groups might yield compounds with anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as a precursor for pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ribonic acid derivatives and lactones with methoxy and methylethylidene groups. Examples might include:

  • 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-gluconic Acid gamma-Lactone
  • 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-mannonic Acid gamma-Lactone

Uniqueness

What sets 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone apart is its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C12H20O6/c1-11(2,14-5)15-6-7-8-9(10(13)16-7)18-12(3,4)17-8/h7-9H,6H2,1-5H3

InChI Key

MCSDNQQRTODLOX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)COC(C)(C)OC)C

Origin of Product

United States

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